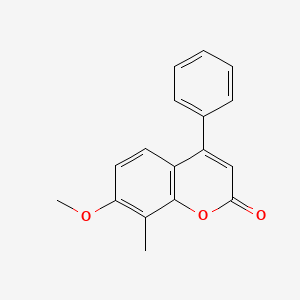

7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one involves reductive amination of chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol. These compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, indicating a diverse potential for antimicrobial activity (Mandala et al., 2013). Additionally, domino Friedel-Crafts acylation/annulation reactions between alkynes and 2-methoxybenzoyl chlorides have been utilized for the synthesis of chromen-4-one derivatives, showcasing a method for regioselective synthesis with high yield (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one derivatives has been elucidated through crystallographic studies. These studies reveal various conformations and interactions at the molecular level, such as envelope and flat-boat conformations of the chromene moiety and orthogonal orientations of methoxyphenyl rings (Inglebert et al., 2014).

Chemical Reactions and Properties

The reactivity of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one with phosphorus ylides under phase-transfer catalysis conditions has been explored, leading to the synthesis of benzopyranooxazol derivatives. This showcases the compound's versatility in undergoing chemical transformations (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Research into the physical properties of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one derivatives focuses on crystallographic studies, which provide detailed insights into the compound's solid-state structure. These studies are crucial for understanding the compound's stability, polymorphism, and intermolecular interactions (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one are influenced by its molecular structure. Intramolecular hydrogen bonding and the presence of methoxy groups contribute to its reactivity and potential biological activity. The compound's capacity for engaging in various chemical reactions underlines its versatility in synthetic chemistry and potential applicability in developing pharmaceutical agents (Elenkova et al., 2014).

properties

IUPAC Name |

7-methoxy-8-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-14(10-16(18)20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNXKKDHANCUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350430 |

Source

|

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65602-42-8 |

Source

|

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)

![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)

![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)

![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)

![3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5614805.png)

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)